molecular formula C13H22N2O B15346517 alpha-(m-Aminophenyl)-beta-butylmethylaminoethanol CAS No. 106652-65-7

alpha-(m-Aminophenyl)-beta-butylmethylaminoethanol

Cat. No.: B15346517
CAS No.: 106652-65-7
M. Wt: 222.33 g/mol
InChI Key: LXBPQXGHDDJXAQ-UHFFFAOYSA-N
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Description

Alpha-(m-Aminophenyl)-beta-butylmethylaminoethanol is a secondary amino alcohol characterized by a meta-aminophenyl group attached to a beta-butylmethylaminoethanol backbone. Key structural features include:

  • Meta-substitution: The amine group on the phenyl ring is positioned at the meta (3rd) carbon.
  • Alkyl chain variation: The beta position of the ethanol moiety features a butylmethylamino group, distinguishing it from shorter-chain analogs.

Properties

CAS No.

106652-65-7

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-(3-aminophenyl)-2-[butyl(methyl)amino]ethanol

InChI

InChI=1S/C13H22N2O/c1-3-4-8-15(2)10-13(16)11-6-5-7-12(14)9-11/h5-7,9,13,16H,3-4,8,10,14H2,1-2H3

InChI Key

LXBPQXGHDDJXAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CC(C1=CC(=CC=C1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position: Meta vs. Para Isomers

A critical distinction lies in the substitution pattern of the aminophenyl group.

Alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol (CID 59801)
  • Molecular Formula : C₁₁H₁₈N₂O
  • Substituents: Meta-aminophenyl group, ethylmethylamino chain.
  • Collision Cross-Section (CCS) :
    • [M+H]+: 145.4 Ų
    • [M+Na]+: 155.3 Ų .
Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol (CID 60162)
  • Molecular Formula : C₁₃H₂₂N₂O
  • Substituents: Para-aminophenyl group, butylmethylamino chain.
  • Collision Cross-Section (CCS) :
    • [M+H]+: 154.4 Ų
    • [M+Na]+: 163.8 Ų .

Key Observations :

  • The para isomer (CID 60162) exhibits larger CCS values compared to the meta isomer (CID 59801), even when accounting for chain length differences. This suggests that substituent position influences molecular conformation and steric bulk.
  • For example, m-aminophenol derivatives are sparingly soluble in cold water but freely soluble in hot water and organic solvents .

Alkyl Chain Length: Ethyl vs. Butyl Groups

The length of the alkyl chain at the beta position significantly impacts physicochemical properties.

Property Ethylmethylamino (CID 59801) Butylmethylamino (CID 60162)
Molecular Weight 194.23 g/mol 222.33 g/mol
CCS [M+H]+ 145.4 Ų 154.4 Ų
CCS [M+Na]+ 155.3 Ų 163.8 Ų

Key Observations :

  • The butylmethylamino chain (CID 60162) increases molecular weight by ~28 g/mol and CCS by ~9–8.5 Ų compared to the ethylmethylamino analog. This aligns with the expectation that longer alkyl chains enhance molecular size and hydrophobicity.
  • Increased chain length may also affect biological activity, as lipophilicity influences membrane permeability and receptor binding.

Comparison with Sulfonyl Derivatives

The compound 2-[(3-aminophenyl)sulfonyl]ethanol () shares the m-aminophenyl group but replaces the aminoethanol backbone with a sulfonyl-ethanol structure.

  • Key Differences: Functional Group: Sulfonyl (-SO₂-) vs. aminoethanol (-N-CH₂CH₂OH). Polarity: Sulfonyl groups are highly polar, likely increasing water solubility compared to alkylaminoethanol derivatives. Applications: Sulfonyl derivatives are often used as intermediates in dyes and pharmaceuticals, whereas aminoethanol analogs may exhibit adrenergic or neurotransmitter-modulating properties .

Research Findings and Data Gaps

  • Literature and Patent Data: Both CID 59801 and CID 60162 lack published literature or patent data, indicating these compounds are either novel or underexplored .

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